2,2,8-Trimethylchroman-4-one
Description
2,2,8-Trimethylchroman-4-one (CAS: 142228-70-4) is a chroman-4-one derivative characterized by three methyl substituents at positions 2, 2, and 8 of its bicyclic structure. Its molecular formula is C₁₂H₁₄O₂, with a molecular weight of 190.24 g/mol . The compound’s structure comprises a benzopyran core fused with a ketone group at position 3.
Properties
IUPAC Name |
2,2,8-trimethyl-3H-chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8-5-4-6-9-10(13)7-12(2,3)14-11(8)9/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODHQKHRCZCLOBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)CC(O2)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,8-Trimethylchroman-4-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts, can be employed to synthesize chroman-4-one derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic methods. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2,8-Trimethylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
The major products formed from these reactions include quinones, alcohol derivatives, and various substituted chroman-4-one compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
2,2,8-Trimethylchroman-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and diabetes.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and cosmetic products
Mechanism of Action
The mechanism of action of 2,2,8-Trimethylchroman-4-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its potential anticancer activity may involve the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2,2,8-Trimethylchroman-4-one with structurally related chroman-4-one derivatives:
Key Observations :
- Lipophilicity vs. Solubility : The methyl groups in this compound increase lipophilicity compared to hydroxylated derivatives (e.g., 3,5,7-trihydroxy-2-(4-hydroxybenzyl)-chroman-4-one), which have higher solubility due to polar -OH groups .
- Substituent Effects: Chlorine (Compound 4) and thiomorpholinomethyl (Compound 11a) substituents alter electronic and steric profiles, impacting binding interactions and metabolic stability .
Stability and Purity
- Thermal Stability : Methyl groups may enhance thermal stability compared to hydroxylated analogs, which are prone to oxidation .
Biological Activity
2,2,8-Trimethylchroman-4-one, a derivative of chroman-4-one, has garnered attention in medicinal chemistry due to its diverse biological activities. The compound's unique structure, characterized by three methyl groups, enhances its stability and interaction with biological targets, making it a valuable candidate for various therapeutic applications.
Structure
The chemical structure of this compound is defined by its chroman backbone with three methyl substituents at positions 2 and 8. This configuration influences its reactivity and biological properties.
Reactivity
The compound undergoes several chemical reactions:
- Oxidation : Can be oxidized to form quinones.
- Reduction : Reduction of the carbonyl group leads to alcohol derivatives.
- Substitution : Electrophilic substitution can occur at the aromatic ring.
Major Products
The main products from these reactions include:
- Quinones
- Alcohol derivatives
- Various substituted chroman-4-one compounds
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity , attributed to its ability to scavenge free radicals and inhibit oxidative stress. This property is crucial in preventing cellular damage associated with various diseases.
Antimicrobial Activity
The compound has been studied for its antimicrobial properties , showing effectiveness against a range of pathogens. These findings suggest potential applications in developing new antimicrobial agents.
Anticancer Potential
Studies have explored the anticancer properties of this compound. The mechanism involves inhibiting key enzymes and signaling pathways related to cell proliferation and survival. Notably, its interaction with calcium signaling pathways has been highlighted as a crucial factor in cancer cell behavior.
Case Studies
-
Antioxidant Activity Assessment :
- A study evaluated the radical scavenging ability of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays.
- Results indicated a significant reduction in DPPH radical concentration, confirming its effectiveness as an antioxidant.
-
Antimicrobial Efficacy :
- In vitro tests demonstrated that this compound exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria.
- The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as a broad-spectrum antimicrobial agent.
-
Anticancer Mechanism Study :
- Research focused on the compound's impact on cancer cell lines revealed that it induces apoptosis through the activation of caspase pathways.
- Additionally, it was found to inhibit the NF-kB signaling pathway, which is often upregulated in cancer cells.
Comparative Analysis
| Compound | Antioxidant Activity | Antimicrobial Activity | Anticancer Potential |
|---|---|---|---|
| This compound | High | Moderate | Significant |
| Chroman-4-one | Moderate | Low | Moderate |
| 2-Methylchroman-4-one | Low | Moderate | Low |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
